molecular formula C6H10O2S B2973371 ETHYL THIETANE-3-CARBOXYLATE CAS No. 1379028-98-4

ETHYL THIETANE-3-CARBOXYLATE

Cat. No.: B2973371
CAS No.: 1379028-98-4
M. Wt: 146.2
InChI Key: SBIDYAWUQZXUCX-UHFFFAOYSA-N
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Description

Ethyl thietane-3-carboxylate is a chemical compound with the molecular formula C6H10O2S. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl thietane-3-carboxylate can be synthesized through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical reactor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl thietane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of thietane derivatives .

Mechanism of Action

The mechanism by which ethyl thietane-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary based on the structure of the thietane derivative and its specific target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl thietane-3-carboxylate include other thietane derivatives such as thietane-3-carboxylic acid and thietane-3-carboxamide .

Uniqueness

This compound is unique due to its ethyl ester group, which can influence its reactivity and solubility compared to other thietane derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

ethyl thietane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-2-8-6(7)5-3-9-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDYAWUQZXUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379028-98-4
Record name ethyl thietane-3-carboxylate
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